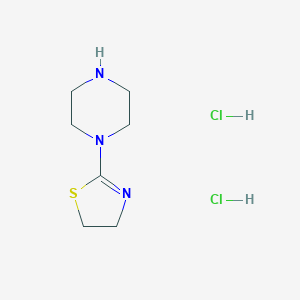

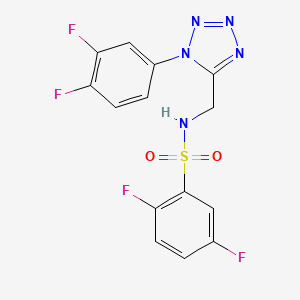

2-(Piperazino)-2-thiazoline dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Piperazino)-2-thiazoline dihydrochloride” is a derivative of piperazine. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It’s widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Agents

- Catalytic N-formylation has been utilized for synthesizing a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, demonstrating promising antimicrobial potential against bacteria and fungi with minimum inhibitory concentrations as low as 4–8 µg/mL (Patel & Park, 2015).

- Piperazine-dithiocarbamate derivatives bearing benzothiazole were synthesized and showed potential as anticholinesterase agents, suggesting applications in treating conditions like Alzheimer's disease (Mohsen et al., 2014).

Anti-inflammatory and Analgesic Properties

- A series of compounds incorporating 4-(4-acetylphenyl)piperazine exhibited significant analgesic and anti-inflammatory activities without causing gastric lesions, indicating their potential for pain and inflammation management (Tozkoparan et al., 2004).

Antidiabetic Applications

- Piperazine derivatives have been identified as antidiabetic compounds, with specific derivatives significantly improving glucose tolerance in rat models of diabetes through insulin secretion enhancement (Le Bihan et al., 1999).

Anticancer Activity

- Novel thiazole-piperazine derivatives demonstrated antinociceptive effects, with molecular docking studies indicating significant interactions with µ- and δ-opioid receptors, suggesting their utility in pain management and potential anticancer applications (Yücel et al., 2021).

- Piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol were synthesized and exhibited notable cytotoxic activity against various cancer cell lines, pointing to their potential as anticancer agents (Murty et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that piperazine, a component of this compound, acts as a gaba receptor agonist . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Piperazine compounds, including 2-(Piperazino)-2-thiazoline dihydrochloride, mediate their action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This is achieved through the compound’s interaction with the GABA receptors, causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

It is known that piperazine compounds can induce the production of reactive oxygen species (ros) and apoptosis in certain cells . This suggests that the compound may interact with the mitochondrial apoptotic pathway and the DNA damage pathway .

Pharmacokinetics

Piperazine, a component of this compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The nitrogen atom sites in piperazine compounds serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Result of Action

It is known that piperazine compounds can induce the production of ros and apoptosis in certain cells . This suggests that the compound may cause DNA damage and trigger cell death via the mitochondrial apoptotic pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as age, obesity, physical activity, and diet can impact the body’s response to the compound . .

Eigenschaften

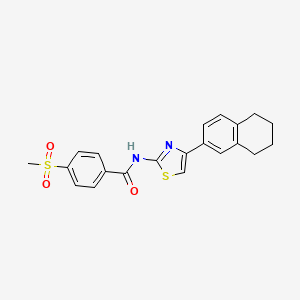

IUPAC Name |

2-piperazin-1-yl-4,5-dihydro-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h8H,1-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAMMEYRUZSGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NCCS2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882106.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)

![4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2882124.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)